molecular formula C31H27BrO3S B1671058 厄替普他非 CAS No. 251303-04-5

厄替普他非

货号 B1671058
CAS 编号: 251303-04-5
分子量: 559.5 g/mol
InChI 键: FONCZICQWCUXEB-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ertiprotafib is a novel class of insulin sensitizers developed for the treatment of type 2 diabetes . In insulin-resistant rodent models, Ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .


Molecular Structure Analysis

Ertiprotafib is a small molecule with a chemical formula of C31H27BrO3S . It belongs to the class of organic compounds known as naphthothiophenes, which are compounds containing a naphthalene (or a derivative) fused to thiophene .


Chemical Reactions Analysis

Ertiprotafib is a potent inhibitor of IKK-β, with an IC50 value of 400±40 nM, which is much lower than that required for the half-maximal inhibition of the p-nitrophenyl phosphatase activity of PTP1B . Ertiprotafib is at least a dual PPARα and PPARβ agonist with EC50 values for transactivation of 1 μM .


Physical And Chemical Properties Analysis

Ertiprotafib is a small molecule with an average weight of 559.52 and a monoisotopic weight of 558.086429 . More detailed physical and chemical properties are not available in the search results.

科学研究应用

Treatment of Type 2 Diabetes

  • Scientific Field : Molecular Pharmacology
  • Application Summary : Ertiprotafib is being developed as a novel class of insulin sensitizer for the treatment of type 2 diabetes . It has shown to improve glycemic control and lower lipids via multiple mechanisms .
  • Methods of Application : In insulin-resistant rodent models, Ertiprotafib and a close analog were administered. The effects were measured by observing fasting blood glucose and insulin levels, and glycemic excursion during an oral glucose tolerance test .
  • Results : Treatment with Ertiprotafib improved lipid profiles, with significantly lowered triglyceride and free fatty acid levels. It also lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

  • Scientific Field : Biochemistry
  • Application Summary : Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes . It has a unique mode of action that reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays .
  • Methods of Application : The interaction between Ertiprotafib and PTP1B was characterized using biomolecular NMR spectroscopy .
  • Results : Ertiprotafib was found to induce aggregation of PTP1B in a concentration-dependent manner .

Treatment of Type 2 Diabetes

  • Scientific Field : Molecular Pharmacology
  • Application Summary : Ertiprotafib is being developed as a novel class of insulin sensitizer for the treatment of type 2 diabetes . It has shown to improve glycemic control and lower lipids via multiple mechanisms .
  • Methods of Application : In insulin-resistant rodent models, Ertiprotafib and a close analog were administered. The effects were measured by observing fasting blood glucose and insulin levels, and glycemic excursion during an oral glucose tolerance test .
  • Results : Treatment with Ertiprotafib improved lipid profiles, with significantly lowered triglyceride and free fatty acid levels. It also lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

  • Scientific Field : Biochemistry
  • Application Summary : Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes . It has a unique mode of action that reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays .
  • Methods of Application : The interaction between Ertiprotafib and PTP1B was characterized using biomolecular NMR spectroscopy .
  • Results : Ertiprotafib was found to induce aggregation of PTP1B in a concentration-dependent manner .

Treatment of Type 2 Diabetes

  • Scientific Field : Molecular Pharmacology
  • Application Summary : Ertiprotafib is being developed as a novel class of insulin sensitizer for the treatment of type 2 diabetes . It has shown to improve glycemic control and lower lipids via multiple mechanisms .
  • Methods of Application : In insulin-resistant rodent models, Ertiprotafib and a close analog were administered. The effects were measured by observing fasting blood glucose and insulin levels, and glycemic excursion during an oral glucose tolerance test .
  • Results : Treatment with Ertiprotafib improved lipid profiles, with significantly lowered triglyceride and free fatty acid levels. It also lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

  • Scientific Field : Biochemistry
  • Application Summary : Ertiprotafib is a PTP1B inhibitor that reached the clinical trial stage for the treatment of diabetes . It has a unique mode of action that reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays .
  • Methods of Application : The interaction between Ertiprotafib and PTP1B was characterized using biomolecular NMR spectroscopy .
  • Results : Ertiprotafib was found to induce aggregation of PTP1B in a concentration-dependent manner .

安全和危害

Ertiprotafib should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s recommended to wear chemical impermeable gloves and ensure adequate ventilation .

属性

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179814
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ertiprotafib

CAS RN

251303-04-5
Record name Ertiprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTIPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertiprotafib
Reactant of Route 2
Ertiprotafib
Reactant of Route 3
Reactant of Route 3
Ertiprotafib
Reactant of Route 4
Ertiprotafib
Reactant of Route 5
Ertiprotafib
Reactant of Route 6
Ertiprotafib

Citations

For This Compound
308
Citations
DV Erbe, S Wang, YL Zhang, K Harding, L Kung… - Molecular …, 2005 - ASPET
… that ertiprotafib inhibits PTP1b in vitro with nonclassic kinetics at concentrations above its EC 50 for PPAR agonism. Thus, the complete mechanism of action for ertiprotafib … Ertiprotafib …
Number of citations: 87 molpharm.aspetjournals.org
GS Kumar, R Page, W Peti - Plos one, 2020 - journals.plos.org
… of action of Ertiprotafib, we used biomolecular NMR spectroscopy to characterize the molecular details of the PTP1B:Ertiprotafib interaction. Our results show that Ertiprotafib induces …
Number of citations: 15 journals.plos.org
S Shrestha, BR Bhattarai, H Cho, JK Choi… - Bioorganic & medicinal …, 2007 - Elsevier
… of Ertiprotafib, in addition to PTP1B inhibition, have been suggested. In this study, Ertiprotafib was … Even though Ertiprotafib was developed as a potent PTP1B inhibitor, the biological …
Number of citations: 52 www.sciencedirect.com
JZ Liu, SE Zhang, F Nie, Y Yang, YB Tang… - Bioorganic & medicinal …, 2013 - Elsevier
… Ertiprotafib. A composite pharmacophore model was proposed from the interaction mode of Ertiprotafib, and … that the new inhibitors assumed binding modes similar to that of Ertiprotafib. …
Number of citations: 30 www.sciencedirect.com
Z Tong, A Chandrasekaran, R Jordan, V Markiewicz… - Xenobiotica, 2007 - Taylor & Francis
Ertiprotafib (ERTI) significantly increased liver weights in male and female rats, and moderately increased liver weights in male dogs after treatment for 28 days. The present study tested …
Number of citations: 3 www.tandfonline.com
YB Tang, JZ Liu, SE Zhang, X Du, F Nie… - …, 2014 - Wiley Online Library
… In addition, the benzyl group in ertiprotafib is assumed to interact with a less conserved … Although the clinical trial on ertiprotafib was terminated in phase II, ertiprotafib still offers a …
L Shen, Z Tong, W Demaio… - 11th North-American …, 2002 - hero.epa.gov
In vitro metabolism of [C-14]ertiprotafib in the liver microsomes of CD1 mice, OB/OB mice, Sprague/Dawley rats, Zucker FA/FA rats, beagle dogs and humans | Health & …
Number of citations: 0 hero.epa.gov
MS Renagupita, R Rahadianto… - Makara Journal of …, 2023 - scholarhub.ui.ac.id
… active site residue between the active compounds phlorotannins and Ertiprotafib indicated that phlorotannins are antidiabetic with the same inhibitory mechanism as Ertiprotafib. In …
Number of citations: 2 scholarhub.ui.ac.id
I vitro Activity, I vivo Activity
Number of citations: 0
JF Tobin, J Taylor, C Moxham, S Wang… - …, 2002 - AMER DIABETES ASSOC 1660 …
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。